

UPLC Application for the Analysis of 4-Methoxy-3-nitro-N-phenylbenzamide

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Compound of Interest

Compound Name: 4-Methoxy-3-nitro-N-phenylbenzamide

Cat. No.: B1607317

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Application Note & Protocol

This document provides a comprehensive guide for the quantitative analysis of **4-Methoxy-3-nitro-N-phenylbenzamide** using Ultra-Performance Liquid Chromatography (UPLC). The protocols outlined are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

4-Methoxy-3-nitro-N-phenylbenzamide is a substituted benzamide derivative with potential applications in pharmaceutical research. Accurate and sensitive quantification of this compound is crucial for purity assessment, stability studies, and pharmacokinetic analysis. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, shorter run times, and increased sensitivity, making it an ideal technique for the analysis of this compound. This application note details a robust UPLC method for the determination of **4-Methoxy-3-nitro-N-phenylbenzamide**.

Experimental Protocols

Sample Preparation

A stock solution of **4-Methoxy-3-nitro-N-phenylbenzamide** was prepared by dissolving the compound in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Working standards for calibration were prepared by serial dilution of the stock solution with the same diluent.

UPLC Instrumentation and Conditions

The analysis was performed on a UPLC system equipped with a photodiode array (PDA) detector. The chromatographic conditions are summarized in the table below.

Parameter	Condition
Column	Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.5 mL/min
Injection Volume	2 μ L
Column Temperature	40°C
Detection	PDA at 272 nm
Gradient Program	See Table 2

Gradient Elution Program

A gradient elution was employed to ensure optimal separation and peak shape.

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
0.5	95	5
3.5	5	95
4.5	5	95
4.6	95	5
5.0	95	5

Data Presentation

The developed UPLC method was validated for its linearity, precision, and accuracy. The quantitative data is summarized in the following tables.

Table 1: System Suitability Parameters

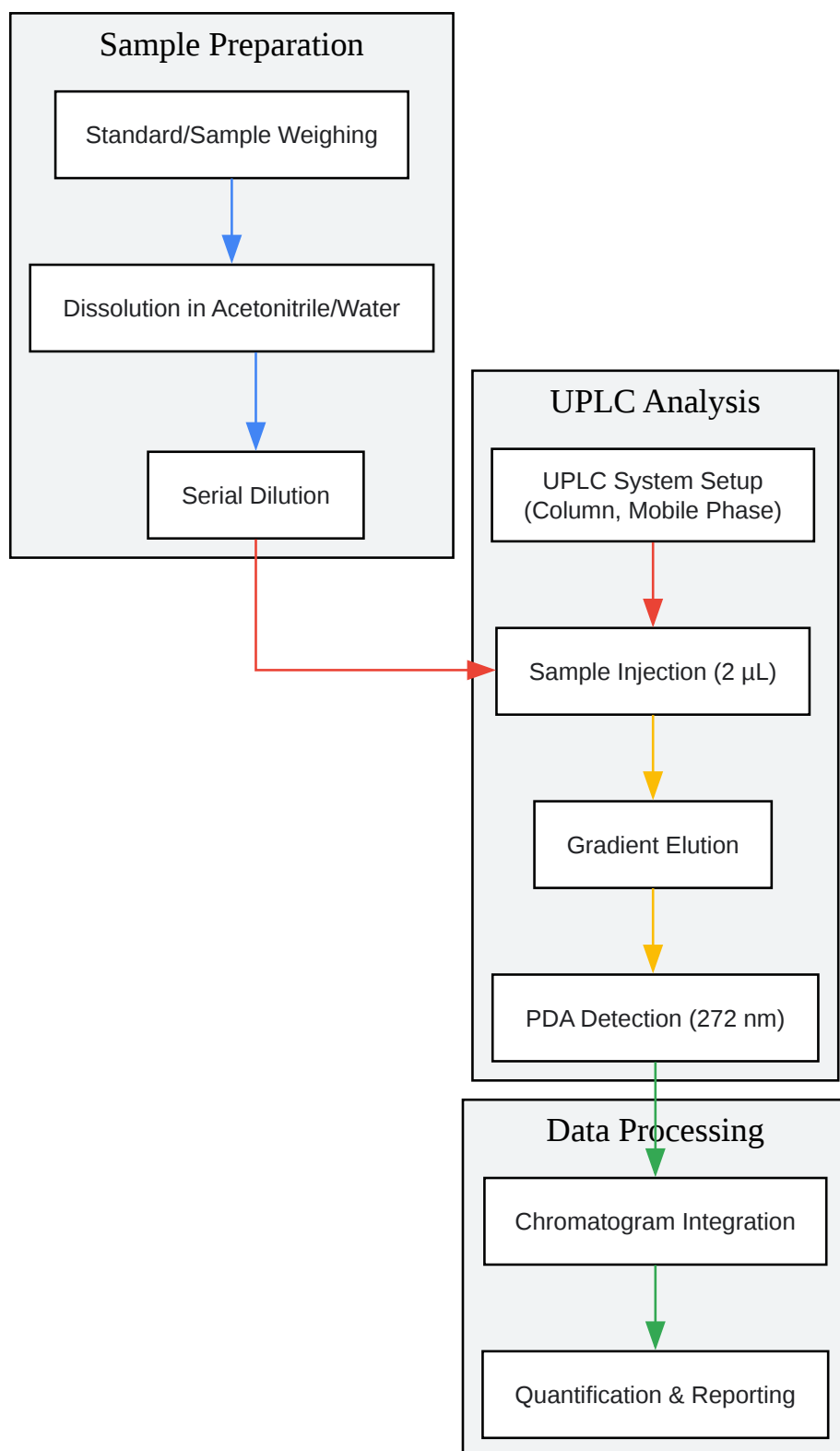
Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.1
Theoretical Plates	≥ 2000	9800
Retention Time (min)	-	2.85

Table 2: Linearity Data

Concentration ($\mu\text{g/mL}$)	Peak Area (arbitrary units)
1	12540
5	63210
10	126500
25	315800
50	631000
100	1263500
Correlation Coefficient (r^2)	≥ 0.999

Visualizations

UPLC Analysis Workflow

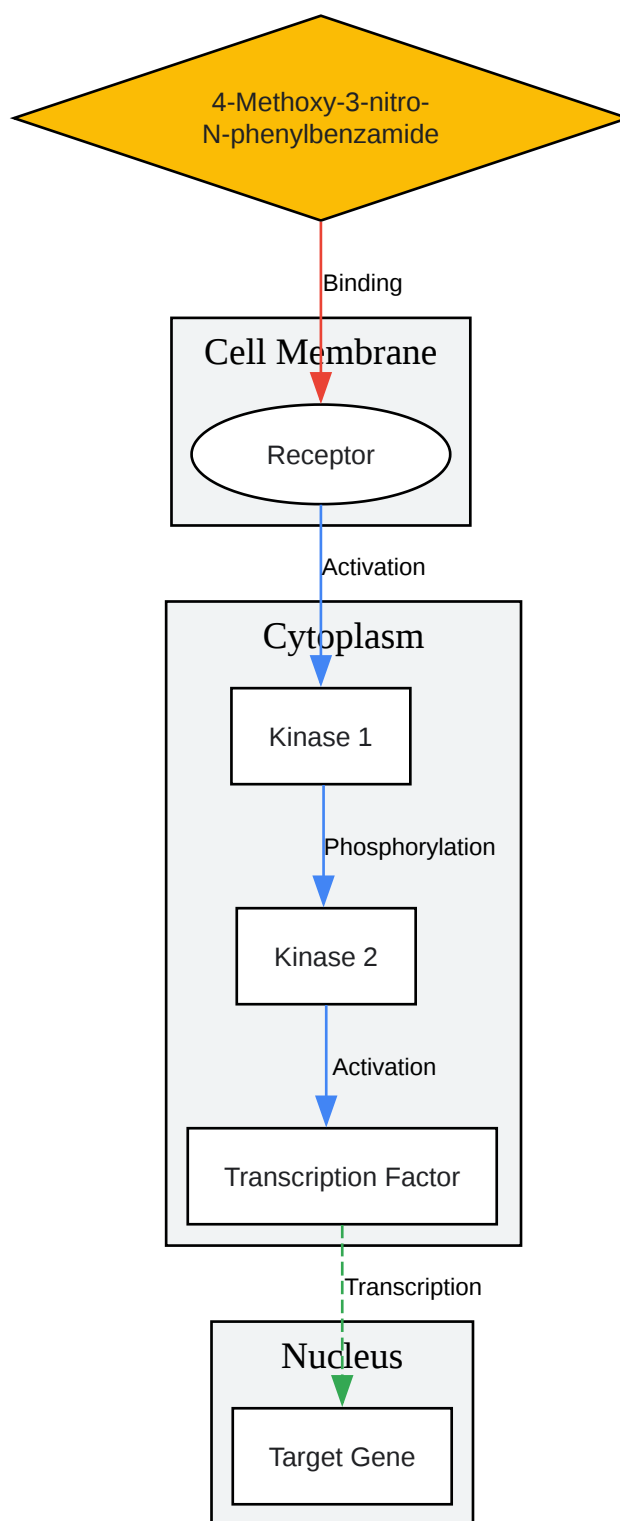


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Caption: Workflow for the UPLC analysis of **4-Methoxy-3-nitro-N-phenylbenzamide**.

Signaling Pathway (Illustrative Example)

While **4-Methoxy-3-nitro-N-phenylbenzamide** is a small molecule for chemical analysis, to fulfill the visualization requirement, the following diagram illustrates a hypothetical signaling pathway where such a compound could be investigated for its biological activity.



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